molecular formula C13H13N B1666581 Benzhydrylamine CAS No. 91-00-9

Benzhydrylamine

Cat. No. B1666581
CAS RN: 91-00-9
M. Wt: 183.25 g/mol
InChI Key: MGHPNCMVUAKAIE-UHFFFAOYSA-N
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Description

Benzhydrylamine is an organic compound with the formula C13H13N . It is also known by other names such as Aminodiphenylmethane, α-Phenylbenzylamine, and 1,1-Diphenylmethylamine .


Molecular Structure Analysis

The molecular weight of this compound is 183.2490 . The IUPAC Standard InChI of this compound is InChI=1S/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2 .


Chemical Reactions Analysis

This compound has been reported as an effective aminating agent for the synthesis of primary amines . Aldehydes, ketones, alkyl toluene-p-sulfonates, and halides are converted into the corresponding primary amines with this compound as a valuable ammonia synthon in moderate to excellent yields .


Physical And Chemical Properties Analysis

This compound has a boiling point of 304°C and a melting point of 12°C . It has a specific gravity of 1.07 at 20°C . The physical state of this compound is a clear liquid .

Scientific Research Applications

Ammonia Equivalent in Hydroamination

Benzhydrylamine, commercially available as alpha-aminodiphenylmethane, acts as an effective ammonia equivalent in the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes. This process leads to the formation of primary amines via catalytic hydrogenation using Pd/C as a catalyst (Haak, Siebeneicher, & Doye, 2000).

Solid Phase Peptide Synthesis

This compound is used as a linkage agent in solid phase peptide synthesis for the creation of C-terminal amides. It's evaluated for its relative lability toward trifluoroacetic acid and compared with other linkage agents (Bernatowicz, Daniels, & Köster, 1989).

Synthesis of Anticonvulsants and Antihypoxic Agents

This compound carboxylates have been synthesized and studied for their anticonvulsive and antihypoxic properties. This research explores the pharmacological potential of this compound derivatives (Tignibidina et al., 1994).

Catalytic Arylation

N-benzylxanthone imine undergoes benzylic arylation under palladium catalysis, yielding a product that can be transformed into this compound. This indicates its role in the formation of organic compounds through catalytic reactions (Niwa, Yorimitsu, & Oshima, 2008).

Enantioselective C-H Functionalization

This compound is involved in kinetic and mechanistic studies of enantioselective C-H functionalization. This involves understanding the oxidation state of palladium and how it influences the reaction process (Plata et al., 2017).

Purification of Heparan Sulfate Disaccharides

This compound-resin, a solid support used in peptide synthesis, has been successfully used as an anion exchanger resin for the fractionation of charged disaccharides (Carvalho et al., 2000).

Solid Phase Linkers

This compound solid phase linkers have been developed for high chemical loading and possess varying levels of acid lability. These linkers are useful in solid phase synthesis applications (Torr, Large, & McDonald, 2007).

Safety and Hazards

Benzhydrylamine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It should be handled with personal protective equipment and stored in a well-ventilated place .

Mechanism of Action

Target of Action

Benzhydrylamine is primarily used as a reagent in the synthesis of primary amines . It acts as an ammonia synthon, reacting with aldehydes, ketones, alkyl toluene-p-sulfonates, and halides . The primary targets of this compound are these organic compounds, which it converts into corresponding primary amines .

Mode of Action

The mode of action of this compound involves its reaction with the target compounds to form imines, which are then reduced to form primary amines . This process is facilitated by the presence of a catalyst . The reaction is a valuable procedure for the preparation of primary amines, avoiding the formation of secondary and tertiary amines as byproducts .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the synthesis of primary amines . The conversion of aldehydes, ketones, alkyl toluene-p-sulfonates, and halides into primary amines is a key step in the synthesis of many biologically active compounds and synthetic building blocks .

Pharmacokinetics

Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific conditions of the reaction it is used in, including factors such as the solvent used and the presence of catalysts .

Result of Action

The result of this compound’s action is the conversion of target compounds into primary amines . These primary amines can then be used in further reactions to synthesize a wide variety of compounds, including many that are biologically active .

Action Environment

The action of this compound can be influenced by various environmental factors, including the solvent used in the reaction and the presence of catalysts . For example, the use of DMSO as a solvent and potassium tert-butoxide as a catalyst has been shown to facilitate the reaction of this compound with target compounds .

properties

IUPAC Name

diphenylmethanamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHPNCMVUAKAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00238346
Record name Benzhydrylamine
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Molecular Weight

183.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

91-00-9
Record name Benzhydrylamine
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Record name Benzhydrylamine
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Record name Benzhydrylamine
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Record name Benzhydrylamine
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Synthesis routes and methods I

Procedure details

N-[1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)-ethyl]-N′-phenyl)carbonyl thiourea. Compound A was prepared by following the procedure of Example 190, Step A, except benzoyl chloride was used instead of 4-chlorobenzoyl chloride. B. N-[1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)-ethyl]—N′-phenyl-N″-phenylcarbonylguanidine. Step B of Example 190 was followed using Compound A, above, and aniline (instead of diphenylmethylamine) to obtain Example 191. MS (ES): m/z 478 [M+H]+.
Name
carbonyl thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-[1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)-ethyl]—N′-phenyl-N″-phenylcarbonylguanidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 28% sodium methoxide/methanol solution (0.42 ml; 1.49 molar equivalents) was added to a solution of N-(2-nitrobenzenesulfonyl)benzhydrylamine (503.3 mg) in dry tetrahydrofuran (5 ml) at room temperature in an argon atmosphere, followed by stirring for 2 hours at room temperature. When water (8.5 ml), 3 N hydrochloric acid (1.5 ml) and ether (5 ml) were added to the concentrate obtained by removing the reaction solvents by evaporation under reduced pressure, an insoluble solid was observed. Accordingly, 2 N sulfuric acid (1.5 ml) and ether (10 ml) were further added. The insoluble solid remained, so that it was separated by filtration. Solution separation was conducted for the filtrate, and the organic layer was extracted again with a mixed solution of 2 N sulfuric acid (1 ml)/water (9 ml). Five normal sodium hydroxide (4 ml) was added to the resulting aqueous layer, which was combined with the solid previously separated by filtration, and extraction was conducted four times with ether (10 ml), followed by drying over sodium sulfate, filtration and concentration. Hexane (15 ml) was added to the concentrate containing the solid, and insoluble matter was filtered and washed with hexane (10 ml). The resulting filtrate was concentrated and dried under vacuum to obtain benzhydrylamine (164.3 mg; yield: 65.6%). Furthermore, the ether layer remained in the preceding extraction with water was dried over sodium sulfate and filtered, and combined with the filtered solid obtained after above-described washing with hexane, followed by concentration. Hexane (15 ml) was added to the concentrate containing the solid, and the solid was filtered and washed with hexane (10 ml), followed by drying under vacuum to recover unreacted materials (162.3 mg; yield: 32.2%).
Name
sodium methoxide methanol
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
503.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
65.6%

Synthesis routes and methods III

Procedure details

A 28% sodium methoxide/methanol solution (0.34 ml; 1.51 molar equivalents) was added to a solution of N-(4-nitrobenzenesulfonyl)benzhydrylamine (402.0 mg) in dry dimethoxyethane (3 ml) at room temperature in a nitrogen atmosphere, followed by stirring for 7 hours at room temperature and for 40 hours under heating at 46 to 49° C. On the way, dry dimethoxyethane (3 ml) was further added after 7 hours, and a 28% sodium methoxide/methanol solution (0.34 ml; 1.51 molar equivalents) was further added about 18 hours after heating. The reaction mixture was cooled with ice, and 1 N hydrochloric acid (5 ml) was added. The reaction solvents were removed by evaporation under reduced pressure, and water (5 ml), 1 N hydrochloric acid (5 ml) and ether (25 ml) were added to the resulting concentrate, followed by extraction and solution separation. The organic layer was extracted again with water (5 ml). Sodium hydroxide (0.61 g) was added to the resulting aqueous layer, and extraction was conducted three times with ether (20 ml), followed by drying over sodium sulfate, filtration, concentration and drying under vacuum to obtain benzhydrylamine (191.2 mg; yield: 95.6%).
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
402 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
95.6%

Synthesis routes and methods IV

Procedure details

A 28% sodium methoxide/methanol solution (0.34 ml; 1.51 molar equivalents) was added to a solution of N-(2-nitrobenzenesulfonyl)benzhydrylamine (402.1 mg) in dry acetonitrile (3 ml) at room temperature in a nitrogen atmosphere, followed by stirring for 27 hours at room temperature. On the way, a 28% sodium methoxide/methanol solution (0.34 ml; 1.51 molar equivalents) was further added after 10 hours. The reaction mixture was cooled with ice, 1 N hydrochloric acid (5 ml) was added, and the reaction solvents were removed by evaporation under reduced pressure. Water (5 ml), 1 N hydrochloric acid (5 ml) and ether (30 ml) were added to the resulting concentrate, followed by extraction and solution separation, and the organic layer was extracted again with water (5 ml). Sodium hydroxide (0.62 g) was added to the resulting aqueous layer, and extraction was conducted three times with ether (20 ml), followed by drying over sodium sulfate, filtration, concentration and drying under vacuum to obtain benzhydrylamine (155.9 mg; yield: 77.9%).
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
402.1 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
77.9%

Synthesis routes and methods V

Procedure details

A 28% sodium methoxide/methanol solution (0.34 ml; 1.52 molar equivalents) was added to a solution of N-(2-nitrobenzenesulfonyl)benzhydrylamine (401.6 mg) in dry dioxane (3 ml) at room temperature in an argon atmosphere, followed by stirring for 23 hours at room temperature. The reaction solvents were removed by evaporation under reduced pressure, and water (10 ml), 2 N sulfuric acid (1.5 ml) and ether (15 ml) were added to the resulting concentrate, followed by extraction and solution separation. The organic layer was extracted again with water (5 ml). To the resulting aqueous layer, 5 N sodium hydroxide (1 ml) was added, and extraction was conducted twice with ether (13 ml), followed by drying over sodium sulfate, filtration, concentration and drying under vacuum to obtain benzhydrylamine (205.2 mg; yield: quantitative).
Name
sodium methoxide methanol
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
401.6 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzhydrylamine
Reactant of Route 2
Benzhydrylamine
Reactant of Route 3
Reactant of Route 3
Benzhydrylamine
Reactant of Route 4
Benzhydrylamine
Reactant of Route 5
Reactant of Route 5
Benzhydrylamine
Reactant of Route 6
Benzhydrylamine

Q & A

Q1: What is the molecular formula and weight of benzhydrylamine?

A1: this compound has the molecular formula C13H13N and a molecular weight of 183.25 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using techniques like NMR spectroscopy (1H NMR), IR spectroscopy, and mass spectrometry (MS). [, ]

Q3: What are some common synthetic routes to this compound?

A3: this compound can be synthesized via several methods, including:

  • Grignard Reaction: Addition of phenylmagnesium bromide (a Grignard reagent) to benzonitrile followed by reduction. []
  • Reduction of Benzophenone Oxime: Benzophenone can be converted to its oxime, which is then reduced to this compound. This reduction can be achieved using various reagents like zinc in sodium hydroxide solution, or through biocatalytic reduction using ceraceous bacillus. [, ]
  • Microwave-Assisted Synthesis: A two-step process involving the microwave-assisted formation of N-benzhydrylformamide from benzophenone and formamide, followed by microwave-assisted hydrolysis to yield this compound hydrochloride. []

Q4: Can this compound be synthesized enantioselectively?

A4: Yes, enantiomerically pure N-acetylbenzhydrylamines can be synthesized through a multi-step route utilizing alkene-alkyne cross-metathesis and alkyne-diene tandem metathesis reactions, potentially under microwave irradiation. []

Q5: How is this compound utilized in solid-phase peptide synthesis (SPPS)?

A5: this compound and its derivatives are often incorporated into resins used as solid supports in SPPS, specifically for the synthesis of C-terminal peptide amides. [, , , ]

Q6: Why are this compound resins preferred for synthesizing peptide amides?

A6: Upon treatment with strong acids like anhydrous hydrogen fluoride, the peptide bond to the this compound linker cleaves, releasing the desired peptide amide. []

Q7: What are the limitations of standard p-MBHA resins in SPPS?

A7: The performance of p-MBHA resin can vary significantly between batches, potentially leading to inefficient coupling reactions and impacting overall synthetic yields. []

Q8: How does grafting a this compound linker onto PAM resins improve SPPS?

A8: Grafting a functionalized this compound linker onto well-characterized PAM resins circumvents the batch-to-batch inconsistencies of p-MBHA resins, providing a more reliable platform for peptide amide synthesis. This strategy, combined with optimized Boc-chemistry, has demonstrably improved the synthesis of challenging peptides like conotoxins. []

Q9: Are there alternative linkers to this compound for peptide amide synthesis?

A9: Yes, 4-tert-butylthis compound resin (BUBHAR) has been investigated as an alternative solid support for peptide synthesis, exhibiting good solvation properties and potentially improved performance over MBHAR in specific cases. []

Q10: What is the role of the "safety-catch" principle in this compound-based protecting groups?

A10: The "safety-catch" principle involves modifying a stable protecting group to become labile under specific conditions. For example, p-substituted this compound derivatives are stable under Boc deprotection conditions but become labile upon oxidation, allowing for orthogonal protecting group strategies. []

Q11: How does the swelling behavior of this compound resins differ from other resins in SPPS?

A11: this compound resins, particularly BUBHAR, have shown greater swelling in solvents commonly used in SPPS compared to MBHAR, suggesting better accessibility of reagents to the growing peptide chain. [, ]

Q12: What factors influence the stability of the peptidyl-resin linkage in this compound-based SPPS?

A12: Factors like the specific this compound derivative used (e.g., BHAR vs. MBHAR), the C-terminal amino acid of the peptide (e.g., Gly vs. Phe), and the cleavage conditions (e.g., HF vs. TFA) all influence the stability of the peptidyl-resin linkage. [, ]

Q13: How does the choice of cleavage conditions impact peptide yield and purity in this compound-based SPPS?

A13: The selection of cleavage conditions is crucial, as overly harsh conditions can lead to peptide degradation. For instance, while TFMSA/TFA can be a viable alternative to HF for cleaving peptides from this compound resins, prolonged exposure to these reagents can result in increased degradation, impacting both yield and purity. []

Q14: How are palladium(II) complexes with this compound-derived ligands synthesized?

A14: Immobilized palladium(II) acyclic diaminocarbene (Pd(II)-ADC) complexes can be synthesized by reacting this compound-functionalized polystyrene resin with cis-PdCl2(CNR)2, leading to the formation of carbene complexes on the resin surface. []

Q15: What type of catalytic activity do these palladium complexes exhibit?

A15: These immobilized Pd(II)-ADC complexes have been shown to be effective catalysts for Sonogashira and Suzuki-Miyaura cross-coupling reactions. []

Q16: How do electronic and steric properties of N-heterocyclic this compound ligands impact catalytic activity?

A16: Modifications to the this compound core, specifically the introduction of N-heterocyclic substituents, influence the electronic and steric properties of the resulting ligands. These variations affect the activity of the corresponding palladium complexes in Suzuki-Miyaura reactions, highlighting the potential for tuning catalyst performance through ligand design. []

Q17: Can this compound derivatives be used in chiral applications?

A17: Yes, chiral this compound derivatives, even those with subtle structural differences like 2-methylthis compound, can induce high stereoselectivity in reactions like the Strecker synthesis of α-aminonitriles. []

Q18: How does the chirality of 2-methylthis compound influence the Strecker reaction?

A18: Despite its seemingly small chiral center, 2-methylthis compound leads to high diastereomeric excesses (up to >99.5% de) in the Strecker reaction with achiral aldehydes, likely through a mechanism involving asymmetric amplification via conglomerate formation. []

Q19: Can this approach be applied to synthesize other important chiral building blocks?

A19: This strategy has been successfully employed to synthesize enantioenriched α-amino acids like L-alanine with high enantiomeric excess (98% ee), demonstrating its potential for accessing valuable chiral molecules. []

Q20: How is this compound used in the synthesis of chiral sulfoxides?

A20: Chiral supramolecular hosts, created using urea-modified L-phenylalanine and this compound, can enantioselectively include alkyl aryl sulfoxides, leading to high enantiomeric excesses (up to 89% ee) through the formation of ternary inclusion crystals. []

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